Human 5-HT2A Receptor Binding Affinity: Class-Level Potency Benchmark
While a direct head-to-head Ki comparison for this specific compound against a named analog is not isolated in the public patent data, its membership in the phenylsulphonylpiperazine class provides a strong class-level inference of its binding capability. The parent patent demonstrates that all exemplified compounds in this series, which are direct structural congeners, potently inhibit [3H]-ketanserin binding to the human 5-HT2A receptor expressed in CHO cells, with Ki values of 100 nM or less [1]. This places N-(2-phenylethyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide firmly within a high-potency zone, where its specific phenylethyl substituent is designed to optimize this interaction, as suggested by the patent's extensive SAR discussion [1].
| Evidence Dimension | Human 5-HT2A binding affinity (Ki) |
|---|---|
| Target Compound Data | Not explicitly disclosed, but inferred to be ≤ 100 nM based on class membership |
| Comparator Or Baseline | Class exemplars in US 6,852,718: Ki ≤ 100 nM |
| Quantified Difference | N/A (Inferred equivalence to class benchmark) |
| Conditions | [3H]-ketanserin displacement assay in CHO cells expressing human 5-HT2A receptors |
Why This Matters
A Ki value ≤ 100 nM defines the threshold for a viable pharmacological tool compound or lead, and this class-level assurance supports its procurement for 5-HT2A-focused screening cascades where high potency is a prerequisite.
- [1] Burkamp, F., Cheng, S. K.-F., & Fletcher, S. R. (2005). Phenylsulphonylpiperazinyl derivatives as 5-HT receptor ligands. U.S. Patent No. 6,852,718. Washington, DC: U.S. Patent and Trademark Office. View Source
